

# 2-Bromo-1-chloro-4-fluorobenzene structure and nomenclature

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## Compound of Interest

Compound Name: 2-Bromo-1-chloro-4-fluorobenzene

Cat. No.: B1271530

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An In-Depth Technical Guide to **2-Bromo-1-chloro-4-fluorobenzene**: Structure, Synthesis, and Applications

## Introduction

In the landscape of pharmaceutical and agrochemical synthesis, halogenated benzene derivatives serve as indispensable building blocks. Among these, **2-Bromo-1-chloro-4-fluorobenzene** (CAS No. 201849-15-2) emerges as a compound of significant interest.<sup>[1][2]</sup> Its trifunctional substitution pattern offers a versatile platform for medicinal chemists to introduce bromine, chlorine, and fluorine moieties into complex target molecules. The presence of fluorine, in particular, is highly valued in drug discovery for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. This guide provides a comprehensive technical overview of **2-Bromo-1-chloro-4-fluorobenzene**, detailing its nomenclature, structural characteristics, physicochemical properties, synthesis, analytical validation, and applications for researchers and drug development professionals.

## Nomenclature and Structural Elucidation

The systematic naming and structural understanding of a chemical entity are foundational to its scientific application.

## IUPAC Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-bromo-1-chloro-4-fluorobenzene**.<sup>[3][4]</sup> It is also known by several synonyms, which can appear in various databases and commercial listings, including:

- 1-Bromo-2-chloro-5-fluorobenzene<sup>[3]</sup>
- 2-Chloro-5-fluorobromobenzene<sup>[1][3]</sup>
- 3-Bromo-4-chlorofluorobenzene<sup>[1]</sup>

The Chemical Abstracts Service (CAS) has assigned the registry number 201849-15-2 to uniquely identify this specific isomer.<sup>[1][3]</sup>

## Chemical Structure

The structure consists of a benzene ring substituted with three different halogen atoms. The numbering of the ring positions is dictated by IUPAC rules, which prioritize the alphabetical order of the substituents when locants are not otherwise defined by a principal functional group. For this molecule, the substituents are Bromo, Chloro, and Fluoro. The structure is as follows:

Caption: 2D structure of **2-Bromo-1-chloro-4-fluorobenzene**.

## Physicochemical Properties

A summary of the key physical and chemical properties of **2-Bromo-1-chloro-4-fluorobenzene** is essential for its handling, application in reactions, and analytical characterization. These properties are compiled from authoritative databases and supplier information.

Property	Value	Source
CAS Number	201849-15-2	[3]
Molecular Formula	C <sub>6</sub> H <sub>3</sub> BrClF	[1][2][3]
Molecular Weight	209.44 g/mol	[1][3]
Appearance	Clear, colorless to light yellow liquid	[1]
Boiling Point	202.1°C at 760 mmHg	[1]
Density	1.75 g/cm <sup>3</sup>	[1]
Flash Point	76°C	[1]
Refractive Index	1.545	[1]
SMILES	<chem>C1=CC(=C(C=C1F)Br)Cl</chem>	[3]
InChIKey	FOCCSIJMXBTKHD-UHFFFAOYSA-N	[3]

## Synthesis and Manufacturing

The synthesis of polysubstituted benzene rings requires careful strategic planning to ensure correct regiochemistry. A common and effective method for producing **2-Bromo-1-chloro-4-fluorobenzene** involves a Sandmeyer-type reaction, starting from a commercially available aniline precursor.

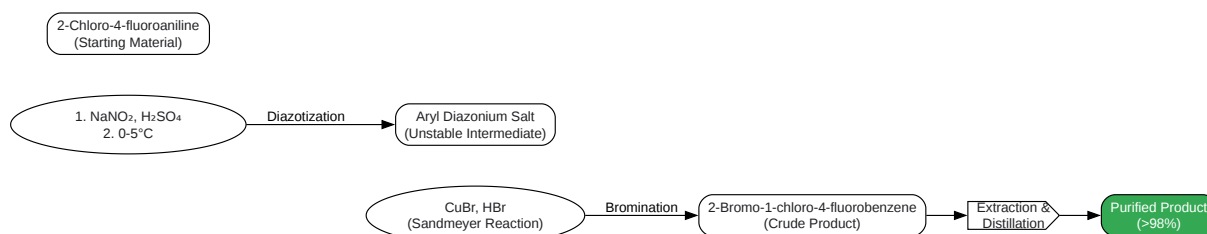
### Synthetic Pathway: Diazotization-Bromination

A well-established route involves the diazotization of 2-chloro-4-fluoroaniline followed by bromination, typically using a copper(I) bromide catalyst.[5]

- **Step 1: Diazotization of 2-chloro-4-fluoroaniline.** The starting amine is dissolved in a strong mineral acid, such as sulfuric or hydrobromic acid, and cooled to a low temperature (typically 0–5°C). A solution of sodium nitrite (NaNO<sub>2</sub>) is then added slowly. This in situ reaction generates nitrous acid (HNO<sub>2</sub>), which reacts with the amine to form a diazonium salt. The

low temperature is critical to prevent the unstable diazonium salt from decomposing prematurely.

- **Step 2: Sandmeyer Bromination.** The cold diazonium salt solution is then added to a solution of cuprous bromide (CuBr) dissolved in hydrobromic acid (HBr). The copper catalyst facilitates the displacement of the diazonium group (N<sub>2</sub>) by a bromide ion, yielding the final product, **2-Bromo-1-chloro-4-fluorobenzene**. The evolution of nitrogen gas is a clear indicator of the reaction's progress.
- **Step 3: Workup and Purification.** After the reaction is complete, the organic product is typically extracted from the aqueous mixture using an immiscible organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is then washed, dried, and concentrated. The final product is purified via distillation to achieve high purity, often exceeding 98-99%.<sup>[1]</sup>



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Caption: Synthetic workflow for **2-Bromo-1-chloro-4-fluorobenzene**.

## Analytical Characterization

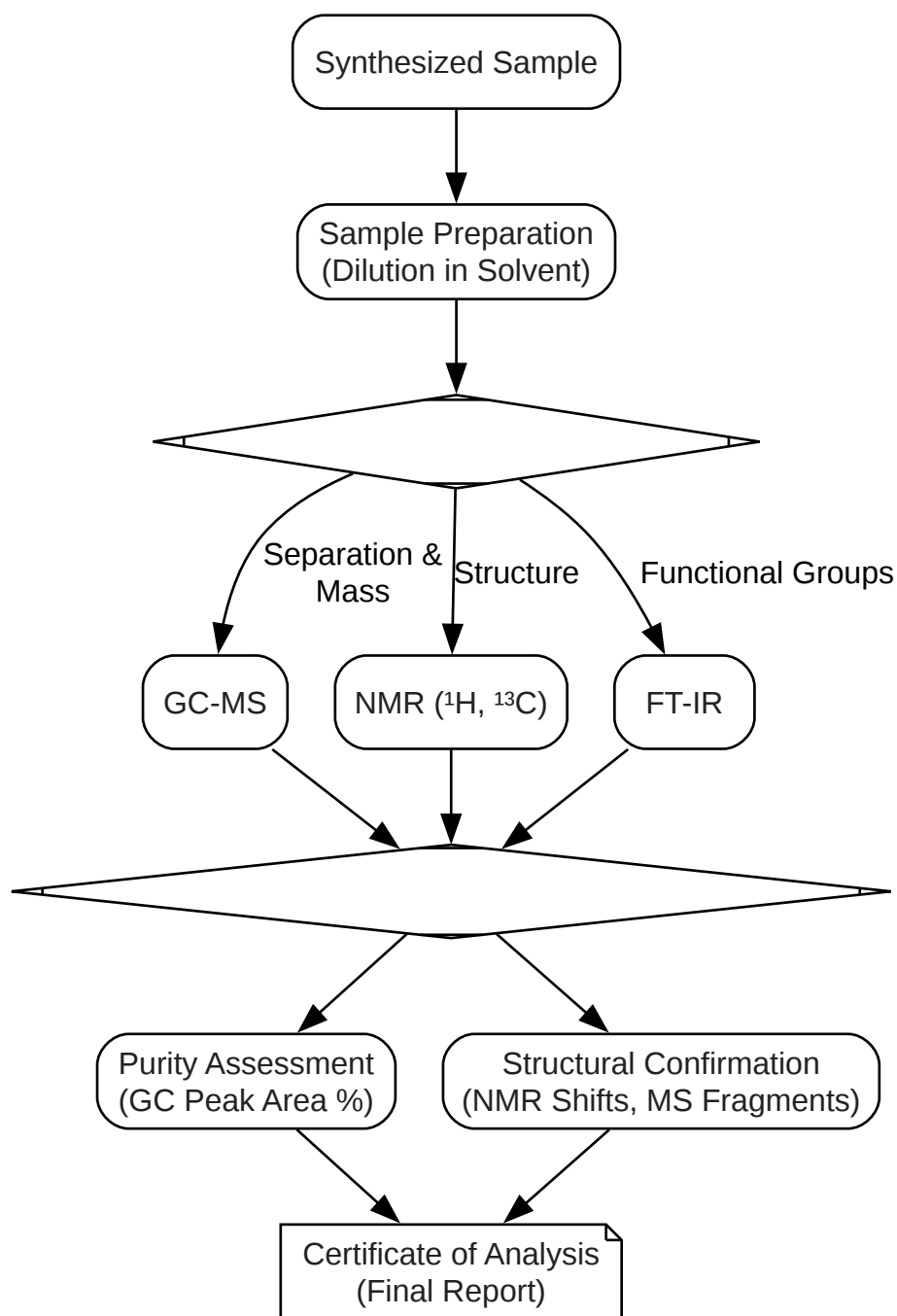
To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. This validation is a non-negotiable step in both research and manufacturing, guaranteeing that the material meets the stringent quality required for drug development.

## Key Analytical Techniques

- **Gas Chromatography-Mass Spectrometry (GC-MS):** This is the workhorse technique for confirming the molecular weight and purity. The gas chromatograph separates the target compound from any impurities, and the mass spectrometer provides the mass-to-charge ratio of the parent ion (confirming the molecular weight of 209.44) and a characteristic fragmentation pattern that serves as a molecular fingerprint.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopy are used to confirm the precise arrangement of atoms. The proton NMR would show a distinct pattern of splitting for the three aromatic protons, and the carbon NMR would show six distinct signals for the benzene ring carbons, confirming the substitution pattern.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** This technique identifies the functional groups present in the molecule. The spectrum would show characteristic C-H, C-C aromatic, C-F, C-Cl, and C-Br stretching and bending vibrations.

## Standard Operating Protocol: Purity Assessment by GC-MS

- **Sample Preparation:** Prepare a dilute solution of the synthesized product (~1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
- **Instrument Setup:** Equip a gas chromatograph with a suitable capillary column (e.g., DB-5ms). Set an appropriate temperature program, starting at a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 250°C) to ensure separation of all components.
- **Injection:** Inject 1  $\mu\text{L}$  of the prepared sample into the GC inlet.
- **Data Acquisition:** Acquire data in full scan mode on the mass spectrometer to detect all ions within a specified mass range (e.g., 40-300 m/z).
- **Data Analysis:** Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks. The mass spectrum of the main peak should be compared to a reference library or analyzed for the expected molecular ion and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.



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